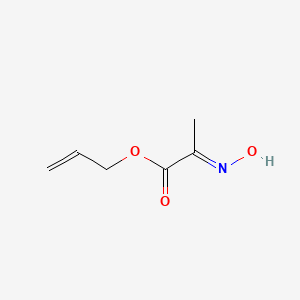
POLY(DICHLOROPHOSPHAZENE)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(dichlorophosphazene), also known as dichlorophosphazine polymer or phosphonitrilechloride polymer, is a chemical compound with the formula (PNCl2)n . It is an inorganic chloropolymer, whose backbone is a chain of alternating phosphorus and nitrogen atoms, connected by alternating single and double covalent bonds .
Synthesis Analysis
Poly(dichlorophosphazene) can be prepared by the polymerization of hexachlorophosphazene ((PNCl2)3) by heating to approximately 250°C . A modified bulk polymerization method has been reported, which provides a convenient route to laboratory-scale amounts of (NPCl2)n with moderate molecular weights and polydispersity . A one-pot synthesis of poly(dichlorophosphazene) from ammonium sulfate and phosphorus pentachloride has also been developed .Molecular Structure Analysis
The structure of poly(dichlorophosphazene) has been analyzed using X-ray diffraction techniques . The chain-repeat distance is 4.92 Å . The data suggest a cis-trans planar chain conformation and a chain-packing arrangement that allows appreciable “rotational” disorder between adjacent chains .Chemical Reactions Analysis
Most derivatives of poly(dichlorophosphazene) arise via nucleophilic substitution reactions . The synthesis of poly(dichlorophosphazene) has attracted attention since it was originally reported by Stokes in 1897 . The Stokes method was based on the thermal ring-opening polymerization of hexachlorocyclotriphosphazene, N3P3Cl6 .Physical And Chemical Properties Analysis
Poly(dichlorophosphazene) is not water-resistant but is soluble in organic solvents such as THF and benzene . It can be derivatized by replacement of the chlorine atoms with -OR or -NR2 groups (R = alkyl, aryl) to yield many other polyphosphazenes . Some of these organically modified polymers are hydrolytically stable and exhibit properties such as low glass transition temperatures .Safety And Hazards
Propriétés
Numéro CAS |
26085-02-9 |
|---|---|
Nom du produit |
POLY(DICHLOROPHOSPHAZENE) |
Formule moléculaire |
Cl6N3P3X2 |
Poids moléculaire |
347.661 |
Synonymes |
dichlorophosphazinepolymer; phosphonitrilechloride,polymer; phosphonitrilepolymer; phosphonitrilicchloridepolymer; poly(nitrilo(dichlorophosphoranylidyne)) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(1-Diphenoxyphosphanyloxypropan-2-yloxy)propan-2-yl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-diphenoxyphosphanyloxypropoxy)propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propyl phenyl phosphite](/img/structure/B1141642.png)

![Methyl 7-chloro-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1141650.png)


